1H-[1,2,3]triazolo[4,5-b]pyridin-7-aminehydrochloride
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Overview
Description
1H-[1,2,3]triazolo[4,5-b]pyridin-7-amine hydrochloride is a heterocyclic compound that belongs to the class of triazolopyridines This compound is known for its unique structure, which combines a triazole ring with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-[1,2,3]triazolo[4,5-b]pyridin-7-amine hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-amino-1,2,3-triazoles with cyanoacetylation, followed by cyclization to form the desired triazolopyridine structure . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and bases such as N,N-diisopropylethylamine (DIPEA).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 1H-[1,2,3]triazolo[4,5-b]pyridin-7-amine hydrochloride.
Chemical Reactions Analysis
Types of Reactions
1H-[1,2,3]triazolo[4,5-b]pyridin-7-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the triazole or pyridine ring undergoes substitution with nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, amines, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazolopyridine N-oxides, while reduction can produce triazolopyridine derivatives with reduced functional groups.
Scientific Research Applications
1H-[1,2,3]triazolo[4,5-b]pyridin-7-amine hydrochloride has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: The compound is utilized in the synthesis of pesticides and other agrochemicals.
Mechanism of Action
The mechanism of action of 1H-[1,2,3]triazolo[4,5-b]pyridin-7-amine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with various biological molecules, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
1H-[1,2,3]triazolo[4,5-b]pyridine: A closely related compound with similar structural features and reactivity.
1H-[1,2,3]triazolo[4,5-b]pyrazine: Another triazolopyridine derivative with distinct chemical properties.
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): A reagent used in peptide coupling chemistry.
Uniqueness
1H-[1,2,3]triazolo[4,5-b]pyridin-7-amine hydrochloride stands out due to its specific combination of a triazole and pyridine ring, which imparts unique chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a compound of significant interest.
Properties
Molecular Formula |
C5H6ClN5 |
---|---|
Molecular Weight |
171.59 g/mol |
IUPAC Name |
2H-triazolo[4,5-b]pyridin-7-amine;hydrochloride |
InChI |
InChI=1S/C5H5N5.ClH/c6-3-1-2-7-5-4(3)8-10-9-5;/h1-2H,(H3,6,7,8,9,10);1H |
InChI Key |
YGVYEHFYXPOXPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NNN=C2N=C1)N.Cl |
Origin of Product |
United States |
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